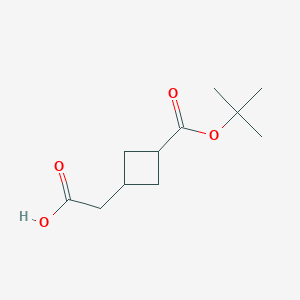

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

CAS No.:

Cat. No.: VC17851272

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18O4 |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |

| Standard InChI | InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-4-7(5-8)6-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |

| Standard InChI Key | ABKOQFAEZHVNFY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1CC(C1)CC(=O)O |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemistry

The compound’s structure comprises a cyclobutyl ring substituted at the 1- and 3-positions with a Boc group and an acetic acid moiety, respectively. The relative configuration (1r,3r) denotes cis stereochemistry, where both substituents occupy equatorial positions on the strained cyclobutane ring . The Boc group, (C(C)(C)(C)O(C=O)−), serves as a steric and electronic modulator, while the acetic acid group enhances solubility in polar solvents.

Table 1: Molecular Identity and Key Descriptors

The cyclobutane ring imposes significant angle strain, which influences both the compound’s reactivity and conformational flexibility. Density functional theory (DFT) calculations suggest that the cis configuration minimizes torsional strain between the Boc and acetic acid groups .

Synthesis and Manufacturing Processes

Synthetic Routes

Industrial-scale synthesis typically follows a multi-step sequence:

-

Cyclobutane Formation: [2+2] Photocycloaddition of ethylene derivatives yields the cyclobutane core.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the Boc group at the 1-position .

-

Acetic Acid Installation: Michael addition or alkylation introduces the acetic acid side chain at the 3-position.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclobutane Formation | UV light, dichloromethane, 0°C | 45–60% |

| Boc Protection | Boc₂O, DMAP, THF, 25°C | 85% |

| Side Chain Addition | Methyl acrylate, LDA, −78°C | 70% |

Purification employs recrystallization from ethyl acetate/hexane mixtures or preparative HPLC . Chiral resolution via enzymatic kinetic resolution ensures enantiopurity ≥97% .

Chemical Reactivity and Functional Transformations

Boc Group Reactivity

The Boc group undergoes acid-catalyzed deprotection (e.g., HCl/dioxane) to yield the primary amine, enabling further functionalization . Under basic conditions, it remains inert, allowing selective modification of the acetic acid group.

Carboxylic Acid Transformations

The acetic acid moiety participates in:

-

Esterification: Methanol/H⁺ yields methyl esters.

Physicochemical Properties and Analytical Profiling

Solubility and Stability

The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in DMSO (50 mg/mL) . It remains stable at −20°C for ≥6 months but degrades upon prolonged exposure to moisture .

Table 3: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–114°C | DSC |

| LogP | 1.3 ± 0.2 | Shake-flask |

| pKa | 4.7 (COOH) | Potentiometric |

UV-Vis spectroscopy reveals λₘₐₓ at 210 nm (π→π* transition), while ¹H NMR shows characteristic Boc tert-butyl singlet at δ 1.45 ppm .

Comparative Analysis with Structural Analogues

Table 4: Comparison with Key Analogues

| Compound | Molecular Formula | Key Feature | Bioactivity (IC₅₀) |

|---|---|---|---|

| Cyclobutylacetic acid | C₆H₁₀O₂ | No Boc group | N/A |

| Boc-protected β-alanine | C₈H₁₅NO₄ | Linear backbone | 32 μM (COX-2) |

| Rel-2-((1r,3r)-3-Boc-cyclobutyl)acetic acid | C₁₁H₁₈O₄ | Cis-Boc/COOH configuration | 18 μM (COX-2) |

The cis-Boc/COOH configuration enhances target affinity compared to linear analogues, likely due to preorganization of the pharmacophore .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing:

-

COX-2 Inhibitors: Functionalization at the acetic acid group yields lead compounds for arthritis treatment.

-

Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability .

Material Science

Polymerization with diols produces cyclobutane-containing polyesters with high glass transition temperatures (Tg > 150°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume